2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a phenyl group and a chloroethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by chlorination and subsequent reaction with phenyl derivatives. The reaction conditions often require the use of solvents such as ethanol or ether and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different products.
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The thiadiazole ring can interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole
- 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(1-Chloroethyl)-5-phenyl-1,3,4-triazole
Uniqueness
2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both a phenyl group and a chloroethyl group attached to the thiadiazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1467308-68-4 |
---|---|
Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H9ClN2S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
WLIBZUFUBAZOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.